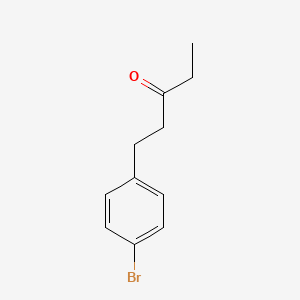

1-(4-Bromophenyl)pentan-3-one

CAS No.: 1099653-55-0

Cat. No.: VC2913319

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099653-55-0 |

|---|---|

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 1-(4-bromophenyl)pentan-3-one |

| Standard InChI | InChI=1S/C11H13BrO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |

| Standard InChI Key | OJRCYJXPCRXMLO-UHFFFAOYSA-N |

| SMILES | CCC(=O)CCC1=CC=C(C=C1)Br |

| Canonical SMILES | CCC(=O)CCC1=CC=C(C=C1)Br |

Introduction

1-(4-Bromophenyl)pentan-3-one, also known as p-Bromovalerophenone, is an organic compound with the molecular formula C11H13BrO. This compound features a bromine atom at the para position of a phenyl ring, which is connected to a pentan-3-one moiety. Its molecular weight is approximately 241.128 g/mol .

Forensic Chemistry

1-(4-Bromophenyl)pentan-3-one is utilized in forensic chemistry for the identification and analysis of synthetic cathinones in seized materials. It is applied in various analytical techniques such as Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Polymer Chemistry

In polymer chemistry, this compound is used in the synthesis of new pyridine- and thiophene-based copolymers. The synthesis typically involves condensation reactions starting from 4-bromoacetophenone and 1-naphthaldehyde. The resulting copolymers exhibit good solubility and chain growth.

Biological Applications

While there is no documented mechanism of action for 1-(4-Bromophenyl)pentan-3-one in biological systems, its bromine atom can participate in halogen bonding, influencing its reactivity and binding affinity. This makes it a valuable compound for research into new therapeutic agents and biochemical processes.

Comparison with Similar Compounds

1-(4-Bromophenyl)pentan-3-one can be compared with other compounds that have different halogen substituents or functional groups. These comparisons highlight the unique properties imparted by the bromine atom:

| Compound | Key Features |

|---|---|

| 1-(4-Chlorophenyl)pentan-3-one | Contains chlorine instead of bromine; different reactivity. |

| 1-(4-Fluorophenyl)pentan-3-one | Contains fluorine; distinct electronic effects and reactivity. |

| 1-(4-Methylphenyl)pentan-3-one | Has a methyl group instead of a halogen; affects steric and electronic properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume